2-chloro-6-iodo-3-(trifluoromethoxy)pyridine
Description
2-Chloro-6-iodo-3-(trifluoromethoxy)pyridine (CAS: 1361496-09-4, molecular formula: C₆H₂ClF₃INO, molecular weight: 323.44 g/mol) is a halogenated pyridine derivative featuring a trifluoromethoxy (-OCF₃) group at position 3, iodine at position 6, and chlorine at position 2. This compound’s unique substitution pattern makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) due to the iodine substituent’s role as a leaving group . Its trifluoromethoxy group enhances lipophilicity and metabolic stability, traits critical in agrochemical and pharmaceutical applications .
Properties
CAS No. |
1361496-09-4 |
|---|---|
Molecular Formula |
C6H2ClF3INO |
Molecular Weight |
323.44 g/mol |
IUPAC Name |
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF3INO/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H |
InChI Key |
JJFAQQMKXBDPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)Cl)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-iodo-3-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-3-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-6-chloro-3-(trifluoromethoxy)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-chloro-6-phenyl-3-(trifluoromethoxy)pyridine.
Scientific Research Applications
2-chloro-6-iodo-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents due to its halogenated structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-iodo-3-(trifluoromethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its halogenated and trifluoromethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
2-Chloro-6-(Trifluoromethyl)Pyridine (CAS: 39890-95-4)
- Structure : Chlorine (position 2), trifluoromethyl (-CF₃) (position 6).
- Molecular Weight : 181.54 g/mol.
- Key Differences : Replaces iodine and trifluoromethoxy with a single -CF₃ group.
- Applications : Widely used as an intermediate in pesticides and pharmaceuticals. The absence of iodine limits its utility in metal-catalyzed cross-coupling reactions compared to the target compound .
2-Chloro-4-(Trifluoromethoxy)Pyridine
- Structure : Chlorine (position 2), trifluoromethoxy (position 4).
- Key Differences : Trifluoromethoxy at position 4 instead of 3 alters electronic effects and steric hindrance.
- Applications : Demonstrated utility in herbicide formulations, though positional isomerism affects binding to biological targets .
6-Chloro-2-Iodo-3-Methylpyridine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Reactivity Highlights |
|---|---|---|---|---|
| 2-Chloro-6-iodo-3-(trifluoromethoxy)pyridine | 323.44 | 2.8 | <1 (DMSO) | High reactivity in Pd-catalyzed couplings |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 2.2 | 5–10 (DMSO) | Limited cross-coupling utility |
| 2-Chloro-4-(trifluoromethoxy)pyridine | 197.56 | 2.5 | 2–3 (DMSO) | Moderate agrochemical activity |
*LogP values estimated via computational models.
Biological Activity
2-Chloro-6-iodo-3-(trifluoromethoxy)pyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including halogen substitutions and a trifluoromethoxy group, enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is C7H4ClF3IN. The presence of chlorine, iodine, and trifluoromethoxy groups contributes to its distinctive chemical reactivity and biological properties.
Structure-Activity Relationship (SAR)
Research indicates that the trifluoromethoxy group significantly influences the compound's interaction with biological targets. The lipophilicity imparted by this group allows for better membrane penetration, which is crucial for pharmacological activity .
Biological Activity
The biological activities of this compound have been explored in various contexts, including:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit potent antimicrobial effects. The halogenated pyridines are known to interact with bacterial enzymes, potentially leading to inhibition of growth .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of certain kinases or phosphatases, impacting cellular signaling processes .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL, indicating significant antibacterial properties .
Case Study 2: Enzyme Interaction
A study investigating the enzyme inhibition revealed that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 0.45 µM. This suggests its potential as a therapeutic agent in conditions requiring DHFR modulation .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymatic sites or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group enhances binding affinity through hydrophobic interactions, while the halogen atoms may participate in hydrogen bonding or electrostatic interactions with target proteins.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar pyridine derivatives is essential.
| Compound Name | MIC (µg/mL) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 12.5 | 0.45 | Significant antimicrobial and enzyme inhibition activity |
| 2-Chloro-5-Iodo-Pyridine | 25 | 1.0 | Moderate activity against similar targets |
| 3-Chloro-6-Iodo-Pyridine | 15 | 0.60 | Comparable enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
